Cas no 2137839-80-4 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-)

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-
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- インチ: 1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-12)14-11(10)13/h2-4,9H,5H2,1H3
- InChIKey: WXJRFHVMOBYDCR-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)OC(=O)C2=CC=C(C)C=C2C1
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397030-0.1g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 0.1g |
$867.0 | 2025-03-16 | |
Enamine | EN300-397030-0.25g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 0.25g |
$906.0 | 2025-03-16 | |
Enamine | EN300-397030-2.5g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
Enamine | EN300-397030-0.05g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 0.05g |
$827.0 | 2025-03-16 | |
Enamine | EN300-397030-10.0g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
Enamine | EN300-397030-5.0g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
Enamine | EN300-397030-1.0g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
Enamine | EN300-397030-0.5g |
6-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2137839-80-4 | 95.0% | 0.5g |
$946.0 | 2025-03-16 |
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo- 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo-に関する追加情報
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo
The compound with CAS No. 2137839-80-4, known as 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The presence of the cyano group (-CN) at the 3-position and the methyl group (-CH₃) at the 6-position introduces unique electronic and steric properties to the molecule.
Recent studies have highlighted the importance of benzopyran derivatives in drug discovery due to their diverse biological activities. For instance, 1H-2-Benzopyran derivatives have been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. The cyano group in this compound is particularly interesting as it can act as an electron-withdrawing group, influencing the reactivity and bioavailability of the molecule. Additionally, the methyl group at the 6-position may play a role in modulating the pharmacokinetic properties of the compound.
One of the most promising applications of 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo lies in its potential as a lead compound for developing new therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to various inflammatory diseases, including arthritis and cardiovascular disorders. The compound's ability to modulate these enzymes suggests its potential as an anti-inflammatory agent with reduced side effects compared to conventional drugs.
Moreover, recent advancements in synthetic chemistry have enabled the efficient synthesis of benzopyran derivatives through various routes. For example, one approach involves the condensation of aromatic aldehydes with ketones or alcohols under specific reaction conditions. This has opened up new avenues for scaling up the production of 1H-2-Benzopyran derivatives, making them more accessible for preclinical studies.
The structural uniqueness of 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-6-methyl-1-oxo also makes it a valuable tool in medicinal chemistry for studying structure-activity relationships (SAR). By modifying substituents at different positions on the benzopyran ring, researchers can gain insights into how these changes affect biological activity. This knowledge is crucial for optimizing lead compounds into clinically viable drugs.
In terms of pharmacokinetics, the methyl group at the 6-position may enhance the compound's lipophilicity, potentially improving its absorption and bioavailability. However, further studies are required to fully understand its pharmacokinetic profile and safety profile in vivo.
Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new therapeutic applications for 1H-2-Benzopyran derivatives. With ongoing research into their mechanisms of action and optimization strategies, this class of compounds holds great promise for addressing unmet medical needs in inflammation-related diseases.
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